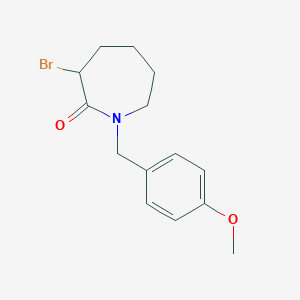
1-(4-Methoxybenzyl)-3-bromoazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzyl)-3-bromoazepan-2-one is an organic compound that belongs to the class of azepanones. This compound features a seven-membered ring with a bromine atom and a methoxybenzyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the azepanone ring reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The azepanone ring can be reduced to form azepane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents under mild heating conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted azepanones with various functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced azepane derivatives.
科学研究应用
1-(4-Methoxybenzyl)-3-bromoazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
1-(4-Methoxybenzyl)-4-bromoazepan-2-one: Similar structure but with a different substitution pattern.
1-(4-Methoxybenzyl)-3-chloroazepan-2-one: Chlorine atom instead of bromine.
1-(4-Methoxybenzyl)-3-iodoazepan-2-one: Iodine atom instead of bromine.
Uniqueness: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one is unique due to the specific combination of the bromine atom and methoxybenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC 名称 |
3-bromo-1-[(4-methoxyphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H18BrNO2/c1-18-12-7-5-11(6-8-12)10-16-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3 |
InChI 键 |
PKQKDPQIEPYYPT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CCCCC(C2=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Phenyl-1-piperazinyl)methyl]furo[3,2-b]pyridine](/img/structure/B8465291.png)
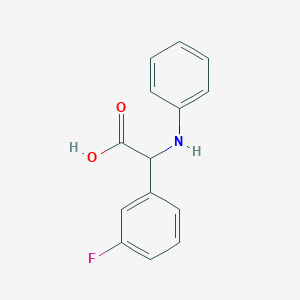
![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-2-phenylethan-1-one](/img/structure/B8465310.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate](/img/structure/B8465322.png)
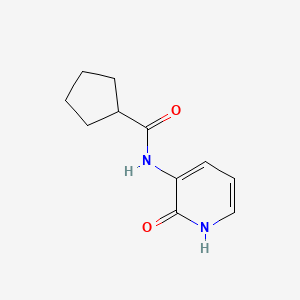

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B8465344.png)
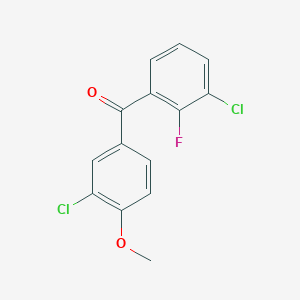

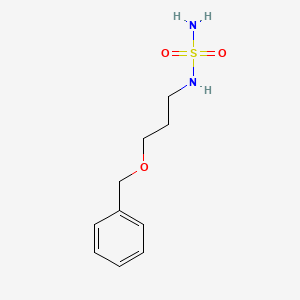
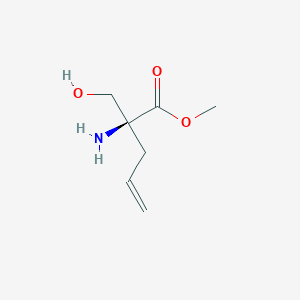
![tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate](/img/structure/B8465377.png)
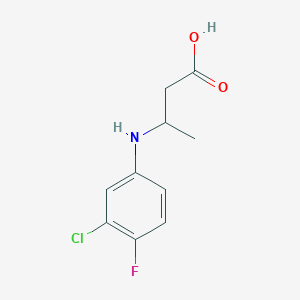
![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B8465391.png)
